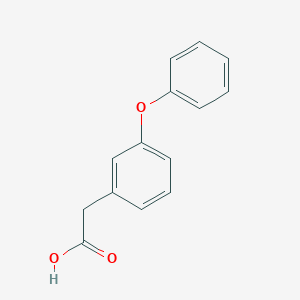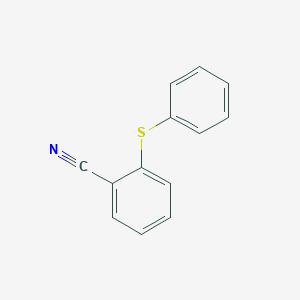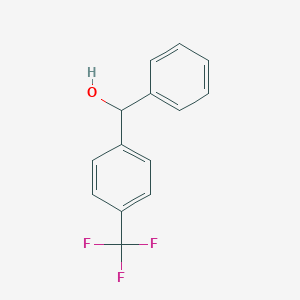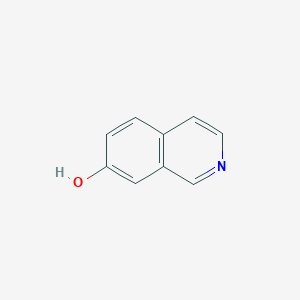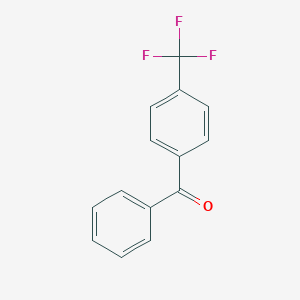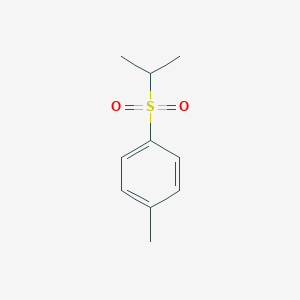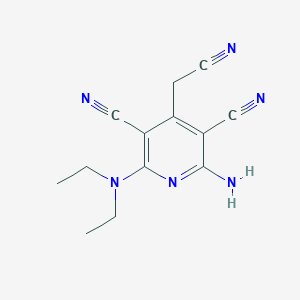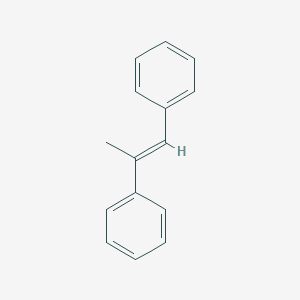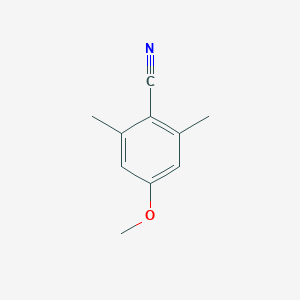![molecular formula C14H10Cl2 B188814 1-Chloro-2-[(E)-2-(2-chlorophenyl)ethenyl]benzene CAS No. 4752-74-3](/img/structure/B188814.png)
1-Chloro-2-[(E)-2-(2-chlorophenyl)ethenyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-2-[(E)-2-(2-chlorophenyl)ethenyl]benzene, also known as trans-chlordane, is a chlorinated hydrocarbon pesticide that was widely used in the agricultural industry in the past. However, due to its harmful effects on human health and the environment, it has been banned in many countries since the 1980s. Despite its ban, trans-chlordane remains a significant environmental pollutant and poses a threat to human health.
Mécanisme D'action
Trans-chlordane exerts its toxic effects by disrupting the normal functioning of the nervous system. It acts as a persistent organic pollutant (POP) and can accumulate in the environment, leading to long-term exposure and potential harm to living organisms.
Biochemical and Physiological Effects
Trans-chlordane has been shown to have a range of biochemical and physiological effects on living organisms. It can interfere with the normal functioning of the endocrine system, leading to hormonal imbalances and reproductive problems. It can also affect the immune system, leading to increased susceptibility to infections and diseases.
Avantages Et Limitations Des Expériences En Laboratoire
Trans-chlordane has been used in laboratory experiments to study its toxicity and environmental persistence. However, due to its harmful effects on living organisms, it is not a suitable compound for use in animal experiments. Alternative methods, such as in vitro testing, should be used to reduce the use of animals in research.
Orientations Futures
Further research is needed to understand the long-term effects of 1-Chloro-2-[(E)-2-(2-chlorophenyl)ethenyl]benzeneane exposure on human health and the environment. Studies should focus on developing alternative methods for pest control that are safe and environmentally sustainable. Additionally, efforts should be made to reduce the use of persistent organic pollutants and to develop effective methods for their removal from the environment.
Méthodes De Synthèse
Trans-chlordane is synthesized by the chlorination of hexachlorocyclopentadiene, followed by the reaction with 1,2-dichloroethane. The resulting product is a mixture of cis- and 1-Chloro-2-[(E)-2-(2-chlorophenyl)ethenyl]benzeneane, which can be separated by fractional distillation.
Applications De Recherche Scientifique
Trans-chlordane has been extensively studied for its toxicity and environmental persistence. It has been found to accumulate in the fatty tissues of living organisms, including humans, and can cause a range of adverse health effects, including cancer, reproductive and developmental problems, and neurological disorders.
Propriétés
Numéro CAS |
4752-74-3 |
|---|---|
Formule moléculaire |
C14H10Cl2 |
Poids moléculaire |
249.1 g/mol |
Nom IUPAC |
1-chloro-2-[(E)-2-(2-chlorophenyl)ethenyl]benzene |
InChI |
InChI=1S/C14H10Cl2/c15-13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)16/h1-10H/b10-9+ |
Clé InChI |
BMKLYZMBVCMYON-MDZDMXLPSA-N |
SMILES isomérique |
C1=CC=C(C(=C1)/C=C/C2=CC=CC=C2Cl)Cl |
SMILES |
C1=CC=C(C(=C1)C=CC2=CC=CC=C2Cl)Cl |
SMILES canonique |
C1=CC=C(C(=C1)C=CC2=CC=CC=C2Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



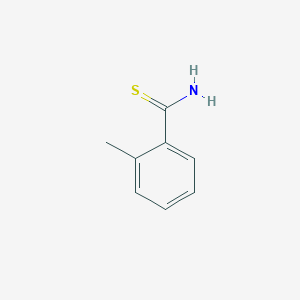

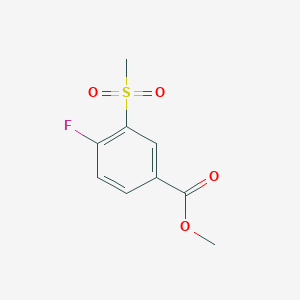
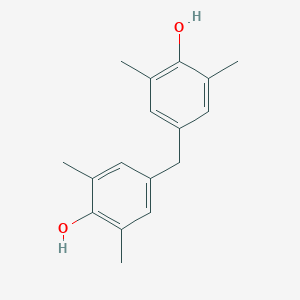
![4-Chloro-1H-imidazo[4,5-c]pyridine-2(3H)-thione](/img/structure/B188735.png)
